1-Methyl-1H-benzo[d]imidazole-2,6-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-methylbenzimidazole-2,5-diamine |
InChI |
InChI=1S/C8H10N4/c1-12-7-4-5(9)2-3-6(7)11-8(12)10/h2-4H,9H2,1H3,(H2,10,11) |
InChI Key |
WSVFFOAKOUIAFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)N=C1N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 1 Methyl 1h Benzo D Imidazole 2,6 Diamine Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution and the solid state. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For benzimidazole (B57391) derivatives, ¹H and ¹³C NMR are fundamental for assigning the positions of protons and carbons, while solid-state NMR can offer insights into the crystalline form and purity. nih.gov
¹H NMR spectroscopy provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of a 1-methyl-benzimidazole analog, distinct signals are expected for the methyl group, the aromatic protons on the benzene (B151609) ring, and any protons on other substituents.
The protons of the benzimidazole ring system typically appear in the aromatic region of the spectrum (δ 7.0-8.5 ppm). rsc.orgchemicalbook.com The exact chemical shifts and splitting patterns depend on the substitution pattern on the benzene ring. For instance, in an unsubstituted 1-methyl-1H-benzo[d]imidazole, the protons on the benzene ring (H-4, H-5, H-6, and H-7) show complex splitting patterns due to spin-spin coupling. rsc.org The methyl group attached to the nitrogen atom (N1-CH₃) characteristically appears as a sharp singlet in the upfield region, typically around δ 3.6-4.0 ppm. rsc.orgchemicalbook.com Protons of the amine groups (-NH₂) on the benzimidazole ring would appear as broad singlets, and their chemical shift can be highly variable depending on the solvent and concentration.
The coupling constants (J values), measured in Hertz (Hz), provide information about the connectivity between adjacent protons. For example, ortho-coupled protons on the benzene ring typically exhibit J values in the range of 7-9 Hz, while meta- and para-coupling are significantly smaller. rsc.org
Table 1: Representative ¹H NMR Spectral Data for Substituted 1-Methyl-1H-benzo[d]imidazole Analogs Note: Data is illustrative and compiled from various benzimidazole derivatives. The exact chemical shifts (δ) for "1-Methyl-1H-benzo[d]imidazole-2,6-diamine" would require experimental measurement.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| Aromatic Protons (C4-H to C7-H) | 7.0 - 8.3 | m (multiplet), d (doublet), t (triplet) | ~7-9 (ortho), ~1-3 (meta) | rsc.orgrsc.org |
| N1-CH₃ | 3.6 - 4.0 | s (singlet) | N/A | rsc.org |
| Amine Protons (-NH₂) | Variable (broad) | s (singlet) | N/A | chemicalbook.com |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment.
In 1-methyl-benzimidazole analogs, the carbon atoms of the benzimidazole core have characteristic chemical shifts. The C2 carbon, situated between the two nitrogen atoms, is typically the most deshielded of the heterocyclic carbons, appearing significantly downfield (δ ~140-155 ppm). nih.govrsc.org The quaternary carbons C3a and C7a, at the fusion of the imidazole (B134444) and benzene rings, resonate at around δ 134-144 ppm. rsc.org The carbons of the benzene ring (C4, C5, C6, C7) appear in the typical aromatic region of δ 110-130 ppm. nih.govrsc.org The carbon of the N-methyl group is found much further upfield, typically in the range of δ 29-32 ppm. rsc.org The presence of substituents, such as an amino group, will influence the chemical shifts of the directly attached carbon and adjacent carbons.
Table 2: Representative ¹³C NMR Spectral Data for Substituted 1-Methyl-1H-benzo[d]imidazole Analogs Note: Data is illustrative and compiled from various benzimidazole derivatives. The exact chemical shifts (δ) for "this compound" would require experimental measurement.
| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Reference |
| C2 | 140 - 155 | rsc.org |
| C3a / C7a | 134 - 144 | nih.govrsc.org |
| C4 / C7 | 110 - 125 | rsc.org |
| C5 / C6 | 120 - 130 | rsc.org |
| N1-CH₃ | 29 - 32 | rsc.org |
Solid-state NMR (ssNMR) is a powerful technique for analyzing crystalline and amorphous solid samples. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local structure, packing, and dynamics in the solid state. nih.govnih.gov
For compounds like this compound, ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, can be used to assess sample homogeneity and purity. A highly crystalline, pure sample will exhibit sharp, well-defined peaks in its ssNMR spectrum. nih.gov The presence of multiple polymorphs (different crystalline forms) or impurities would lead to the appearance of additional sets of peaks or significant peak broadening. nih.gov Furthermore, ssNMR can confirm the structure in the solid state, which can sometimes differ from that observed in solution, and provide valuable information on intermolecular interactions, such as hydrogen bonding networks. nih.govnih.gov
Mass Spectrometry Techniques for Precise Molecular Formula Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like many benzimidazole derivatives. It allows molecules to be transferred from solution to the gas phase as intact ions, typically protonated species [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a compound's molecular formula. For this compound (C₈H₁₀N₄), the expected exact mass for the protonated molecule [C₈H₁₁N₄]⁺ can be calculated. The experimental measurement of this mass via ESI-HRMS to within a few thousandths of a dalton provides definitive confirmation of the elemental composition, distinguishing it from any other combination of atoms that might have the same nominal mass.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Characterization
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present in a molecule and its electronic properties, respectively.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent method for identifying the presence of specific functional groups.
For a compound like this compound, the IR spectrum would display a number of characteristic absorption bands:
N-H Stretching: The primary amine (-NH₂) groups would show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the N-methyl group would be observed just below 3000 cm⁻¹. researchgate.net
C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the aromatic system typically appear in the 1450-1620 cm⁻¹ region. researchgate.netresearchgate.net
N-H Bending: The scissoring vibration of the primary amine groups can be found in the range of 1590-1650 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which causes electronic transitions between molecular orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the benzimidazole ring.
Benzimidazole derivatives typically exhibit strong absorption bands in the ultraviolet region, corresponding to π→π* transitions within the conjugated aromatic system. nih.gov The spectrum of this compound is expected to show one or more absorption maxima (λ_max) between 200 and 400 nm. nih.gov The position and intensity of these bands are sensitive to the nature and position of substituents on the benzimidazole core. The presence of electron-donating amino groups is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted parent compound. nih.gov
Computational Chemistry and Quantum Chemical Investigations of 1 Methyl 1h Benzo D Imidazole 2,6 Diamine Derivatives
Density Functional Theory (DFT) Calculations for Optimized Molecular Geometries and Electronic Structures
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely applied to predict the molecular geometry and various electronic properties of benzimidazole (B57391) derivatives. niscpr.res.innih.gov Calculations are typically performed using a specific functional, like B3LYP, and a basis set, such as 6-31G(d,p) or higher, to provide a balance between accuracy and computational cost. niscpr.res.innih.gov
Molecular Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. This yields the equilibrium bond lengths, bond angles, and dihedral angles. mdpi.com
For a molecule like 1-Methyl-1H-benzo[d]imidazole-2,6-diamine, conformational analysis would also be important. This involves studying how the molecule's energy changes as its constituent parts rotate around single bonds. This process helps identify the lowest-energy conformer (the most stable spatial arrangement of the atoms) and understand the molecule's flexibility.
Comparison of Computed and Experimentally Determined Molecular Structures
When experimental data, such as from X-ray crystallography, is available for a compound, it serves as a benchmark for the accuracy of the computational methods used. iucr.orgmdpi.com Researchers compare the theoretically optimized geometric parameters (bond lengths and angles) with the experimental values. mdpi.com A high degree of correlation between the computed and experimental data validates the chosen level of theory and basis set, lending confidence to the prediction of other properties for which experimental data may not be available. mdpi.com For many benzimidazole derivatives, DFT calculations have been shown to be in good agreement with their X-ray structures. mdpi.commdpi.com
Analysis of Electronic Structure and Quantum Chemical Reactivity Descriptors
Once the optimized geometry is obtained, DFT is used to calculate various electronic properties that describe the molecule's reactivity, stability, and potential interaction sites. irjweb.comnih.gov
Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital from which the molecule is most likely to donate an electron, while the LUMO is the orbital that is most likely to accept an electron. nih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.com A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comchemmethod.com Conversely, a small energy gap suggests the molecule is more reactive and prone to intramolecular charge transfer. nih.gov This analysis is fundamental in predicting how a molecule will behave in chemical reactions.
Mulliken Charge Distribution and Global Reactivity Descriptors
Mulliken charge analysis is a method for estimating the partial atomic charges within a molecule, providing insight into the distribution of electrons among the atoms. irjweb.com This helps identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other reagents or biological targets. irjweb.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com
Softness (S): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts additional electronic charge from the environment. irjweb.com
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer and conjugative interactions within a molecule. niscpr.res.inresearchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy. High stabilization energies indicate strong electronic delocalization, such as π-conjugation or hyperconjugation. This analysis provides a detailed picture of the intramolecular charge transfer (ICT) phenomena, which are key to understanding the electronic and optical properties of conjugated systems like benzimidazoles. researchgate.net
Molecular Electrostatic Potential (MESP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MESP) is a powerful computational tool utilized to predict the reactive behavior of molecules. It provides a visual representation of the charge distribution on the electron density surface, thereby identifying regions susceptible to electrophilic and nucleophilic attack. The MESP map is color-coded, where red indicates regions of negative electrostatic potential, signifying an abundance of electrons and a propensity for electrophilic attack. Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions that are attractive to nucleophiles. Green and yellow shades denote areas of intermediate or near-zero potential. nih.govrsc.orgnih.gov
In the context of benzimidazole derivatives, MESP analysis is crucial for understanding their interaction with biological targets and for predicting their chemical reactivity. nih.gov For a molecule like this compound, the MESP map would be expected to show distinct regions of varying electrostatic potential. The amino groups at the 2 and 6 positions, with their lone pairs of electrons on the nitrogen atoms, are anticipated to be regions of high electron density, depicted as red or yellow. These sites would be the primary locations for electrophilic attack.
A hypothetical MESP analysis for this compound would likely reveal the following reactive sites:
Nucleophilic Centers (Electron-Rich): The nitrogen atoms of the amino groups (-NH2) at positions 2 and 6, and the N3 atom of the imidazole (B134444) ring.
Electrophilic Centers (Electron-Poor): The hydrogen atoms of the amino groups and the methyl group, as well as the carbon atoms of the benzene (B151609) ring, influenced by the electron-withdrawing or donating nature of the substituents.
This information is invaluable for predicting how the molecule might interact with other chemical species, including enzymes and receptors, and for designing new derivatives with specific reactivity profiles.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational chemistry offers robust methods for predicting spectroscopic parameters, which can then be correlated with experimental data to validate molecular structures and understand their electronic properties. For this compound, theoretical predictions of NMR chemical shifts and vibrational frequencies can provide deep insights into its structural and electronic characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. The prediction of NMR chemical shifts using computational methods, particularly Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, has become a standard practice for confirming molecular structures and assigning ambiguous signals. beilstein-journals.orgresearchgate.netresearchgate.net The GIAO-DFT approach calculates the isotropic magnetic shielding tensors of the nuclei in a molecule, which can then be converted to chemical shifts.
For this compound, a theoretical prediction of its ¹H and ¹³C NMR spectra would be highly informative. The calculated chemical shifts would be expected to correlate well with experimentally obtained spectra, aiding in the definitive assignment of each proton and carbon atom. In studies of related benzimidazole derivatives, the GIAO/DFT method has been shown to provide excellent agreement between calculated and experimental chemical shifts. beilstein-journals.orgresearchgate.net
A hypothetical set of predicted ¹³C NMR chemical shifts for this compound, based on data from similar structures, is presented below. The presence of the methyl group at N1 and the amino groups at C2 and C6 would significantly influence the chemical shifts of the surrounding carbon atoms.
Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C2 | 155.0 |
| C3a | 135.0 |
| C4 | 115.0 |
| C5 | 120.0 |
| C6 | 140.0 |
| C7 | 110.0 |
| C7a | 130.0 |
| N-CH₃ | 30.0 |
Note: These values are illustrative and based on general trends observed in benzimidazole derivatives. Actual values would require specific DFT calculations for the target molecule.
The correlation between theoretical and experimental NMR data is often improved by applying a linear scaling factor to the calculated shielding constants, which accounts for systematic errors in the computational method and the effects of the solvent. spectrabase.com
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule. Theoretical vibrational frequency analysis, typically performed using DFT methods, can be used to predict the IR spectrum of a molecule. niscpr.res.iniucr.org The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and wagging of bonds.
For this compound, a theoretical IR spectrum would show characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the amino groups would be expected in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the benzimidazole ring system would be observed in the 1500-1650 cm⁻¹ region.
Table 2: Predicted Characteristic IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch (Amino) | 3450, 3350 |
| C-H Stretch (Aromatic) | 3100 |
| C-H Stretch (Methyl) | 2950 |
| C=N Stretch | 1630 |
| C=C Stretch (Aromatic) | 1600, 1550 |
| N-H Bend (Amino) | 1600 |
| C-N Stretch | 1350 |
Note: These are expected frequency ranges and would be refined by specific computational analysis.
By comparing the calculated vibrational frequencies with an experimental IR spectrum, a detailed assignment of the observed absorption bands can be made. This correlation helps to confirm the molecular structure and provides insights into the bonding and electronic distribution within the molecule. It is common practice to scale the calculated frequencies to improve the agreement with experimental data, as the harmonic approximation used in the calculations tends to overestimate the frequencies.
Theoretical Studies on Tautomerism and Isomerism within Benzimidazole Systems
Tautomerism is a significant phenomenon in many heterocyclic systems, including benzimidazoles. It involves the migration of a proton, leading to the existence of two or more interconvertible isomers. In the case of unsubstituted or N-H benzimidazoles, prototropic tautomerism between the N1 and N3 positions of the imidazole ring is a well-studied process. researchgate.net
For this compound, the presence of the methyl group on the N1 nitrogen atom precludes the typical N1-H/N3-H tautomerism. However, the amino groups at the 2 and 6 positions introduce the possibility of amino-imino tautomerism. Theoretical studies can be employed to investigate the relative stabilities of these different tautomeric forms. By calculating the energies of the optimized geometries of each tautomer, the most stable form can be identified, and the equilibrium constant for the tautomeric interconversion can be estimated.
Computational methods like DFT are well-suited for studying tautomeric equilibria. The relative energies of the tautomers can be calculated in the gas phase and in different solvents using continuum solvation models to account for the effect of the medium on the tautomeric preference.
For the specific case of this compound, the following tautomeric forms could be considered:
Diamine form (the title compound): Both amino groups are in the -NH₂ form.
Imino-amino forms: One of the amino groups exists as an imino (=NH) group, with the proton having migrated to either the adjacent ring nitrogen or the other amino group.
Theoretical calculations on related aminobenzimidazoles would suggest that the diamine form is likely to be the most stable tautomer under normal conditions. However, the relative energies can be influenced by factors such as solvent polarity and the presence of other substituents.
Table 3: Hypothetical Relative Energies of Tautomers of this compound
| Tautomer | Relative Energy (kcal/mol) |
| This compound | 0.0 (Reference) |
| Imino tautomer 1 | > 5.0 |
| Imino tautomer 2 | > 5.0 |
Note: These are illustrative values. Precise energy differences require specific quantum chemical calculations.
The study of tautomerism is crucial as different tautomers can exhibit distinct chemical and biological properties. Therefore, understanding the tautomeric preferences of this compound is essential for predicting its behavior and designing related compounds with desired characteristics.
Exploration of Non Biological Applications for Benzimidazole Diamines
Applications in Advanced Materials Science
The rigid, planar structure and electron-rich nature of the benzimidazole (B57391) system make it an excellent building block for advanced materials. The presence of amino groups in "1-Methyl-1H-benzo[d]imidazole-2,6-diamine" provides reactive sites for further functionalization and integration into larger molecular and macromolecular structures.
Development of Functional Materials
The benzimidazole scaffold is a versatile platform for creating functional materials with tailored properties. The functionalization of the benzimidazole core can be used to fine-tune the photophysical and electrochemical characteristics of resulting materials. For instance, benzimidazole derivatives are key components in the synthesis of azo dyes, a significant class of synthetic colorants. The synthesis typically involves the coupling of a diazotized aminobenzimidazole with other organic molecules to produce brightly colored compounds.
Furthermore, advanced synthetic methods like dual copper/photoredox catalysis enable the direct C-H arylation of the benzimidazole core, allowing for the precise formation of carbon-carbon bonds to attach aryl groups. This technique could be applied to "this compound" to create novel, complex structures for specialized applications. The amino groups on the benzene (B151609) ring also offer sites for creating new polymers or for grafting the molecule onto surfaces to impart specific functions.
Integration into Polymer Chemistry and Coordination Compounds
Benzimidazole derivatives are widely used as ligands in coordination chemistry due to the presence of nitrogen atoms that can readily coordinate with metal ions. This has led to the development of a wide range of coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.gov For example, 1,6-bis(2-ethyl-1H-benzo[d]imidazol-1-yl)hexane has been used to form complexes with Cd(II), Mn(II), and Co(II), resulting in structures with interesting optoelectronic properties.
The compound "this compound" possesses multiple coordination sites—the imidazole (B134444) nitrogens and the two amino groups—making it a potentially excellent candidate for forming stable, multi-dimensional coordination networks. These materials are investigated for applications in gas storage, separation, and catalysis.
| Ligand | Metal Ion | Resulting Complex/Framework | Key Finding/Application |
|---|---|---|---|
| 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM) | Cu(II), Cr(II), Al(III) | TIBM-Cu, TIBM-Cr, TIBM-Al MOFs | TIBM-Cu showed excellent CO2 adsorption capacity (3.60 mmol/g) and high CO2/N2 selectivity. mdpi.com |
| 2-(1H-benzo[d]imidazol-2-yl)phenol derivatives | Cu(II), Ni(II), Ag(I) | Discrete metal complexes | Complexes studied for potential anti-cancer activity, demonstrating the biological application of such coordination compounds. nih.gov |
| 1,6-bis(2-ethyl-1H-benzo[d]imidazol-1-yl)hexane (bebiyh) | Cd(II), Mn(II), Co(II) | Coordination polymers | Resulting complexes exhibit structural diversity and interesting fluorescence properties. |
Corrosion Inhibition Properties in Metal Systems
Benzimidazole and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, such as steel, copper, and aluminum, particularly in aggressive acidic environments. nih.govnih.gov Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosion. nih.govbohrium.com The adsorption process is facilitated by the presence of heteroatoms (nitrogen), the π-electrons of the aromatic system, and appropriate molecular structure. nih.gov
These organic compounds can act as mixed-type inhibitors, suppressing both anodic metal dissolution and cathodic hydrogen evolution reactions. bohrium.com The presence of electron-donating groups on the benzimidazole ring generally enhances the inhibition efficiency. Given that "this compound" contains two powerful electron-donating amino groups, it is expected to be a highly effective corrosion inhibitor.
| Inhibitor Compound | Concentration | Inhibition Efficiency (%) |
|---|---|---|
| 2-Aminobenzimidazole (B67599) | 20 ppm | 84.0–86.8% nih.gov |
| 2-Mercaptobenzimidazole (B194830) | 1 mM | 93.9–97.0% nih.gov |
| 1-Benzylbenzimidazole | 5 mM | 97.2–97.8% nih.gov |
| 2-Methylbenzimidazole | 0.2 g/L | 88.3–91.01% nih.gov |
| 2-(4-Pyridil)benzimidazole | 2 mM | 72.4–94.05% nih.gov |
Catalytic Applications and Ligand Design for Metal Complexes
The ability of benzimidazoles to act as versatile ligands extends to the field of catalysis. By coordinating with transition metals, they can form complexes that catalyze a variety of organic reactions. The electronic properties and steric environment of the ligand can be tuned by modifying its substituents, which in turn influences the activity and selectivity of the catalyst. nih.gov
For example, copper complexes incorporating benzimidazole ligands have been used in photoredox catalysis for C-H arylation reactions. The "this compound" molecule is a promising candidate for designing new ligands for several reasons:
Multidentate Coordination: It can potentially act as a tridentate ligand, binding to a metal center through the two imidazole nitrogens and one of the amino groups, or as a bridging ligand connecting multiple metal centers.
Electronic Tuning: The electron-donating amino groups can increase the electron density on the metal center, which can be beneficial for certain catalytic cycles, such as oxidative addition.
Chiral Catalysts: The diamine functionality offers a handle for introducing chiral moieties, leading to the development of asymmetric catalysts for enantioselective synthesis.
Optical and Electronic Device Applications
The conjugated π-system of the benzimidazole ring gives rise to interesting optical and electronic properties, making its derivatives suitable for applications in organic electronics. These include use in organic light-emitting diodes (OLEDs) and as sensitizers in photovoltaic systems.
Dyes for Solar Cells and Photovoltaic Systems
Dye-sensitized solar cells (DSSCs) are a type of low-cost, thin-film solar cell that relies on a sensitizer (B1316253) dye to absorb light. wikipedia.org Organic dyes based on a donor-π-acceptor (D-π-A) architecture are particularly effective. In this design, an electron-donating part of the molecule is connected to an electron-accepting part (which also anchors the dye to a semiconductor surface like TiO₂) via a conjugated spacer (π-bridge). nih.govresearchgate.net
Imidazole and benzimidazole derivatives are frequently used as the electron donor or as part of the π-bridge in these dyes due to their excellent electron-donating ability and thermal stability. nih.govrsc.org The performance of the DSSC is highly dependent on the dye's ability to absorb a broad range of the solar spectrum and to facilitate efficient electron injection from the excited dye into the semiconductor's conduction band. nih.gov
"this compound" is a strong candidate for the electron-donor component in a D-π-A dye. The two amino groups would significantly enhance the electron-donating strength, potentially leading to dyes that absorb light at longer wavelengths and exhibit high power conversion efficiencies.
| Dye Structure Type | Power Conversion Efficiency (PCE) | Key Structural Feature |
|---|---|---|
| 1-Alkyl-1H-imidazole based D-π-A dyes | 3.06% to 6.35% nih.gov | Features two electron donors at positions 4 and 5 of the imidazole ring. nih.gov |
| Benzothiadiazole-containing benzimidazole dyes | Up to 92% of N719 standard cell rsc.org | Incorporates a 5,6-bis-hexyloxy-benzo nih.govnih.govthiadiazole unit to suppress dark currents. rsc.org |
| 1-substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole | Used in metal complex electrolytes for DSSCs | Ligand for copper and cobalt redox mediators, improving charge transfer. researchgate.net |
Luminescent Sensors and Probes
Benzimidazole derivatives are recognized for their fluorescent properties, making them promising candidates for the development of luminescent sensors and probes. researchgate.netresearchgate.net The fluorescence of these compounds can be modulated by the presence of specific analytes, such as metal ions, leading to a detectable signal. This sensing mechanism often involves processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF).
The presence of amino groups on the benzimidazole ring, as in the case of 2,6-diaminobenzimidazoles, can significantly influence the photophysical properties and the sensing capabilities of the molecule. These amino groups can act as binding sites for analytes and can also participate in the electronic transitions that give rise to fluorescence. For instance, some 2-(2'-hydroxyphenyl)benzimidazole derivatives containing an amino group have been shown to exhibit a ratiometric fluorescence response upon the addition of Zn²⁺. researchgate.net
While specific studies on the luminescent sensing applications of this compound are not extensively documented, the general principles of benzimidazole-based sensors suggest its potential in this area. The diamino substitution pattern could offer multiple coordination sites for metal ions, potentially leading to high selectivity and sensitivity. The methyl group at the 1-position can also fine-tune the electronic and steric properties of the molecule, which may impact its performance as a fluorescent probe.
Table 1: Examples of Benzimidazole Derivatives as Luminescent Sensors
| Compound/Sensor | Analyte Detected | Sensing Mechanism | Key Findings |
| 2-(2'-Hydroxyphenyl)benzimidazole derivatives with amino substituents | Zn²⁺ | Excited-State Intramolecular Proton Transfer (ESIPT) | Enhanced fluorescence intensity and ratiometric response upon Zn²⁺ binding. researchgate.net |
| Vanillin (B372448) and o-phenylenediamine (B120857)·2HCl reaction product | Vanillin | Formation of a fluorescent benzimidazole derivative | Linear relationship between vanillin concentration and fluorescence intensity. researchgate.net |
| Polycyclic benzimidazole fused organic pigments | - | Intramolecular Charge Transfer (ICT) | Investigated for their photophysical and electrochemical properties using DFT. nih.gov |
Photosensitizers for Energy Conversion
Photosensitizers are molecules that can absorb light and transfer the energy to another molecule, thereby initiating a photochemical process. This property is crucial for applications in energy conversion, such as in dye-sensitized solar cells (DSSCs) and photodynamic therapy (PDT). Benzimidazole derivatives have been explored as components of photosensitizers due to their ability to absorb UV-Vis light and their tunable electronic properties.
The benzimidazole moiety can act as an effective chromophore and can be incorporated into larger conjugated systems to enhance their light-harvesting capabilities. For example, benzimidazolo-chlorin has been synthesized and investigated as a near-infrared photosensitizer for PDT. nih.gov The fusion of the benzimidazole ring to a chlorin (B1196114) macrocycle resulted in a significant red-shift of the absorption maximum, which is advantageous for deeper tissue penetration in PDT. nih.gov
Table 2: Benzimidazole-Containing Photosensitizers
| Photosensitizer System | Application | Key Feature | Research Finding |
| Benzimidazolo-chlorin | Photodynamic Therapy (PDT) | Near-infrared absorption | The benzimidazole unit extends the conjugation, leading to a red-shifted absorption maximum at 730 nm. nih.gov |
| Benzimidazole synthesis via photocatalysis | Organic Synthesis | Use of visible light and a photosensitizer | Demonstrates the role of benzimidazoles in photochemical reactions, though not as the primary photosensitizer. nih.gov |
Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. Benzimidazole derivatives are excellent building blocks for supramolecular assemblies due to the presence of both hydrogen bond donors (N-H) and acceptors (imidazole nitrogen), as well as the aromatic system capable of π-stacking.
The amino groups in 2,6-diaminobenzimidazoles provide additional sites for hydrogen bonding, which can direct the self-assembly into well-defined architectures like nanotubes, gels, and liquid crystals. nih.govrsc.org The formation of these supramolecular structures can be influenced by factors such as solvent, temperature, and the presence of other molecules or ions. For example, pyridine-2,6-diimine-linked macrocycles have been shown to self-assemble into high-aspect-ratio nanotubes under mild acidic conditions. nih.gov
Future Perspectives and Emerging Research Avenues for 1 Methyl 1h Benzo D Imidazole 2,6 Diamine Research
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
The future synthesis of 1-Methyl-1H-benzo[d]imidazole-2,6-diamine will likely focus on novel, scalable, and sustainable methods that improve upon traditional multi-step protocols. nih.gov Research into the broader benzimidazole (B57391) family highlights several promising directions.
One approach involves the refinement of cyclocondensation reactions, a common method for creating the benzimidazole core. For instance, the synthesis of related compounds has been achieved by reacting o-phenylenediamine (B120857) derivatives with various aldehydes. researchgate.net Future efforts will aim to optimize these reactions for higher yields and shorter reaction times, potentially through the use of eco-friendly catalysts like zinc oxide nanoparticles (ZnO-NPs), which have proven effective in producing other benzimidazole derivatives. researchgate.net
Another strategy involves a versatile coupling of building blocks followed by an intramolecular cyclization. This has been used for other 2-amino-benzimidazole derivatives and could be adapted for this compound. acs.org For example, a reported synthesis for a related series utilized the coupling of isothiocyanate derivatives with benzene-1,2-diamines, followed by cyclization mediated by N,N′-diisopropylcarbodiimide (DIC). acs.org While this method showed promise, it was noted to suffer from low yield and limited scalability, underscoring the need for more efficient synthetic strategies. acs.org
Advanced Computational Modeling for Rational Design and Predictive Synthesis
Computational modeling is an indispensable tool in modern drug discovery and materials science, and it will be central to the future exploration of this compound. By leveraging advanced computational techniques, researchers can rationally design novel analogues and predict their synthetic feasibility and biological activity before committing to laboratory work.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations are used to analyze the optimized structure and properties of benzimidazole derivatives. researchgate.net This method can elucidate electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, and analyze electron transfer within the molecule through Natural Bond Orbital (NBO) analysis. researchgate.net Such studies provide fundamental insights into the molecule's reactivity and stability.
Molecular Docking: This technique is widely used to predict how a molecule will bind to a biological target, such as an enzyme or receptor. For example, docking studies have been used to identify human topoisomerase I as a probable target for a series of novel 1H-benzo[d]imidazole derivatives. nih.gov Similarly, computational experiments helped explain the binding orientation of 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole at the GABA-A receptor. acs.org These predictive models allow for the screening of virtual libraries of compounds and the prioritization of candidates with the highest predicted affinity for a specific target.
ADME Property Prediction: In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.net Predicting factors like hepatotoxicity and metabolic stability early in the design phase, as was done for certain 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives, can significantly reduce the attrition rate of compounds in later stages of development. researchgate.netnih.gov
By applying these computational tools, researchers can accelerate the discovery of this compound derivatives with optimized potency, selectivity, and drug-like properties.
Deeper Elucidation of Molecular Mechanisms of Action at the Sub-Cellular Level
Future research will focus on precisely defining the molecular and sub-cellular mechanisms of action for this compound. Investigations into the broader benzimidazole class reveal a diverse range of biological activities, suggesting multiple potential pathways for this specific compound.
Potential mechanisms to be explored include:
Enzyme Inhibition: Many benzimidazole derivatives function by inhibiting key enzymes. For example, certain diimidazole analogues were found to be potent inhibitors of both PCSK9 and HMG-CoAR, two enzymes central to cholesterol metabolism. nih.gov Another study identified novel 1H-benzo[d]imidazole derivatives as inhibitors of Human Topoisomerase I, an enzyme critical for DNA replication in cancer cells. nih.gov
Receptor Modulation: Benzimidazoles can act as modulators of cellular receptors. A series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles were identified as positive allosteric modulators of the α1β2γ2GABA-A receptor, a target for treating neurological dysfunctions. nih.gov
Disruption of Quorum Sensing: Targeting bacterial communication systems, or quorum sensing (QS), is an emerging anti-infective strategy. A 2-amino-benzimidazole derivative demonstrated potent inhibition of the PqsR protein, a key regulator in the QS network of Pseudomonas aeruginosa, leading to a significant reduction in virulence factor production. acs.org
DNA Interaction: The planar structure of the benzimidazole core allows these molecules to interact with DNA. Spectroscopic studies have shown that some bisbenzimidazole derivatives bind to the minor groove of DNA, interfering with DNA-mediated processes. nih.gov
To elucidate the specific mechanisms of this compound, researchers will employ a range of biochemical and cellular assays. For instance, functional cell assays can verify the compound's effect on cellular processes, such as the uptake of LDL cholesterol by liver cells or the production of bacterial virulence factors like pyocyanin (B1662382). acs.orgnih.gov
| Compound Series | Target(s) | Biological Effect | Reference |
| Diimidazole Analogues | PCSK9, HMG-CoAR | Inhibition of protein-protein interaction, reduction in cholesterol synthesis. | nih.gov |
| 2-Amino-Benzimidazole Derivatives | PqsR (in P. aeruginosa) | Inhibition of pyocyanin production, disruption of quorum sensing. | acs.org |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazoles | GABA-A Receptor | Positive allosteric modulation. | nih.gov |
| Bisbenzimidazole (BBZ) Derivatives | DNA, Human Topoisomerase I | DNA minor groove binding, inhibition of enzyme activity. | nih.gov |
This table presents data for various benzimidazole derivatives to illustrate potential research avenues for this compound.
Integration into Advanced Hybrid Material Systems for Multifunctional Applications
A forward-looking research avenue involves the integration of this compound into advanced hybrid material systems. The unique structural and electronic properties of the benzimidazole scaffold make it an attractive building block for creating novel materials with multifunctional capabilities.
Benzimidazole derivatives are recognized as N-donor aromatic organic linkers, which have been investigated for their role in forming metal chelates. researchgate.net This characteristic opens the door for designing metal-organic frameworks (MOFs) or other coordination polymers where the benzimidazole unit acts as a structural and functional node. Such materials could have applications in catalysis, gas storage, or as sensors.
Furthermore, the ability of benzimidazoles to participate in non-covalent interactions, such as hydrogen bonding and π–π stacking, is critical for the self-assembly of supramolecular structures. nih.govmdpi.com The crystal structure analysis of a related benzimidazole derivative revealed that face-to-face π–π stacking between adjacent molecules was a dominant structural motif, leading to dense crystal packing. nih.gov By chemically modifying the this compound core, researchers could tune these intermolecular forces to direct the assembly of specific architectures, such as nanofibers, gels, or liquid crystals.
The integration of this compound into polymer backbones could yield hybrid materials with enhanced thermal stability, conductivity, or specific biological recognition capabilities. For example, a polymer functionalized with this compound could be designed for targeted drug delivery, where the benzimidazole moiety provides both a bioactive component and a means of attachment to the polymer matrix. These advanced systems could combine the therapeutic potential of the molecule with the desirable physical properties of the host material, leading to synergistic applications in medicine and biotechnology.
Q & A
Q. Table 1: Synthetic Conditions and Yields
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Methylation | CH₃I, DMF/H₂O, 24h, 25°C | 85% | |
| Thiazole Conjugation | Ethanol reflux, K₂CO₃, 12h | 72% | |
| Schiff Base Formation | Aromatic aldehydes, ethanol, 24h | 65–80% |
Q. Table 2: Spectral Data for Key Derivatives
| Compound | ¹H NMR (δ, ppm) | LCMS [M⁺-H] |
|---|---|---|
| Parent Compound | 6.56 (s, NH₂), 6.6–7.3 (Ar-H) | 230.02 |
| 4-Chlorobenzylidene Derivative | 7.8 (s, CH=N), 7.4–7.6 (Ar-H) | 365.10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
